1-[3-(2-Aminopropan-2-yl)azetidin-1-yl]ethan-1-one
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Overview
Description
1-[3-(2-Aminopropan-2-yl)azetidin-1-yl]ethan-1-one is a chemical compound with the molecular formula C8H16N2O It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and an aminopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Aminopropan-2-yl)azetidin-1-yl]ethan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopropan-2-ol with an azetidine derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can produce the compound in bulk quantities. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Aminopropan-2-yl)azetidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[3-(2-Aminopropan-2-yl)azetidin-1-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(2-Aminopropan-2-yl)azetidin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone: Similar structure but with a piperazine ring.
2-[3-(Propan-2-yl)azetidin-1-yl]ethan-1-ol: Contains an isopropyl group instead of an aminopropyl group.
Uniqueness
1-[3-(2-Aminopropan-2-yl)azetidin-1-yl]ethan-1-one is unique due to its specific combination of an azetidine ring and an aminopropyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C8H16N2O |
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Molecular Weight |
156.23 g/mol |
IUPAC Name |
1-[3-(2-aminopropan-2-yl)azetidin-1-yl]ethanone |
InChI |
InChI=1S/C8H16N2O/c1-6(11)10-4-7(5-10)8(2,3)9/h7H,4-5,9H2,1-3H3 |
InChI Key |
OQYHHXAMQFZJQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(C1)C(C)(C)N |
Origin of Product |
United States |
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